N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Historical Development of 1,2-Dihydropyridine Chemistry
The dihydropyridine (DHP) scaffold emerged as a pharmacophore following the serendipitous discovery of nifedipine's calcium channel-blocking properties in the 1960s. While 1,4-DHPs dominated early cardiovascular drug development, 1,2-DHPs remained understudied until advances in regioselective synthesis enabled their systematic exploration. The foundational work of Hantzsch on polyhydroquinoline derivatives (1882) initially focused on 1,4-DHPs, but modern catalytic methods have shifted attention toward 1,2-DHP isomers.
A pivotal breakthrough occurred with the development of four-component condensations using dienaminodioates, aldehydes, and hydrazones mediated by trifluoroacetic acid, enabling efficient 1,2-DHP assembly. This methodology addressed historical challenges in controlling ring substitution patterns, as demonstrated in the synthesis of mitochondrial-targeting fluorophores. Contemporary research leverages these synthetic platforms to engineer 1,2-DHPs with tailored photophysical and biological properties.
Position in Heterocyclic Research
The subject compound epitomizes three critical trends in heterocyclic drug design:
- Hybrid architectures : Merging furan's oxygen heteroatom with the 1,2-DHP nitrogen system creates a bidomain structure capable of simultaneous π-π stacking and hydrogen bonding interactions.
- Stereoelectronic modulation : The 2-oxo group induces partial aromaticity while the carboxamide substituent provides rotational flexibility for target accommodation.
- Synthetic tractability : Modular assembly from furfuryl alcohol derivatives and methyl-substituted dienaminodioates enables rapid analog generation.
Comparative analysis with benzofuran-containing analogs reveals enhanced aqueous solubility (logP ≈ 1.2) due to the furan's electron-rich nature and the hydroxypropyl group's hydrophilicity.
Evolution of Oxo-dihydropyridine Carboxamides
Oxo-DHP carboxamides represent a strategic evolution from traditional ester-substituted DHPs. The carboxamide group improves metabolic stability by resisting esterase-mediated hydrolysis while maintaining hydrogen-bond donor/acceptor capacity. Key developmental milestones include:
The current compound extends these innovations through its furan-mediated electronic effects, with computed dipole moments (μ = 5.2 D) suggesting superior membrane permeability versus benzannulated analogs.
Comparative Classification within DHP Literature
Taxonomic analysis positions the compound within Type III 1,2-DHPs according to the IUPAC heterocycle classification system:
Structural differentiators :
- C3 carboxamide vs. traditional ester substituents
- Furan-containing sidechain vs. aryl/alkyl groups
- Non-symmetrical substitution pattern at N1 and C2
Synthetic comparators :
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(19,11-6-4-8-20-11)9-15-12(17)10-5-3-7-16(2)13(10)18/h3-8,19H,9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODDVLUMHBULDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CN(C1=O)C)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 276.29 g/mol. Its structure incorporates a furan ring and a dihydropyridine moiety, which are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₄ |
| Molecular Weight | 276.29 g/mol |
| CAS Number | 1396747-79-7 |
Synthesis
The synthesis of this compound involves several steps:
- Formation of Furan Intermediate : The furan derivative is synthesized from furfural through reactions that introduce the hydroxypropyl group.
- Cyclization : This step involves creating the dihydropyridine ring through cyclization reactions.
- Coupling Reaction : The final step combines the furan and dihydropyridine intermediates to form the target compound using coupling agents like oxalyl chloride.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The furan and pyridine components are known to engage with biological macromolecules, potentially inhibiting or modulating their functions.
Antiparasitic Activity
Recent studies suggest that compounds similar to this compound exhibit antiparasitic properties. For instance, derivatives have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values indicating effective inhibition in vitro .
Antiviral Activity
Research has also highlighted the potential of furan-containing compounds in antiviral applications. For example, derivatives have been identified as inhibitors of SARS-CoV-2 main protease (Mpro), demonstrating IC50 values as low as 1.55 μM with minimal cytotoxicity in mammalian cell lines . This suggests a promising avenue for developing antiviral agents based on this chemical scaffold.
Case Study 1: Antiparasitic Activity
In a study assessing the trypanocidal effects of various furan derivatives, one compound exhibited an IC50 value of 1.0 ± 0.1 μM against T. cruzi, alongside a selective index indicating low toxicity to human cells . This highlights the potential therapeutic applications in treating parasitic infections.
Case Study 2: Antiviral Properties
Another investigation focused on the inhibitory effects of furan derivatives on SARS-CoV-2 Mpro revealed that certain compounds not only inhibited viral replication but also showed low cytotoxicity in Vero and MDCK cells, making them suitable candidates for further development as antiviral therapies .
Scientific Research Applications
Antiviral Properties
Recent studies have indicated that compounds related to the dihydropyridine framework exhibit antiviral activity. Specifically, derivatives of furan-based compounds have shown promise as inhibitors of viral enzymes, such as the main protease of SARS-CoV-2. Research has demonstrated that structural modifications can enhance the inhibitory potency against viral targets, suggesting that N-(2-(furan-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide may also possess similar properties .
Anticancer Activity
Compounds with the dihydropyridine structure have been investigated for their anticancer potential. The mechanism often involves the modulation of cell signaling pathways and induction of apoptosis in cancer cells. Preliminary studies suggest that this compound could be evaluated for its efficacy against various cancer cell lines .
Antimicrobial Effects
The antimicrobial properties of similar compounds have prompted investigations into their use as potential therapeutic agents against bacterial infections. The presence of the furan ring may enhance interaction with microbial targets, leading to increased efficacy in inhibiting growth .
Drug Development
The unique structural features of this compound make it a candidate for further drug development. Its ability to interact with biological macromolecules can be harnessed to design novel therapeutic agents targeting specific diseases.
Pharmaceutical Formulations
Given its favorable properties, this compound can be explored in pharmaceutical formulations aimed at enhancing bioavailability and therapeutic outcomes. Research into formulation techniques may optimize its delivery and efficacy in clinical settings.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Identified similar furan-based compounds as effective inhibitors of SARS-CoV-2 main protease with IC50 values below 10 μM. |
| Study 2 | Anticancer Potential | Investigated dihydropyridine derivatives showing selective cytotoxicity against cancer cell lines; further studies needed on this compound's specific effects. |
| Study 3 | Antimicrobial Testing | Evaluated derivatives for antimicrobial activity; results indicated promising inhibition against several bacterial strains. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carboxamides, where structural variations in the side chain significantly alter physicochemical and pharmacological properties. Key analogues include:
Key Findings from Structural Analysis
Furan vs. Benzo[b]thiophen Substitution (): The benzo[b]thiophen analogue introduces a larger, more lipophilic aromatic system compared to furan. This modification may enhance binding to hydrophobic pockets in biological targets but could reduce aqueous solubility, a critical factor for oral bioavailability .
Electron-Withdrawing Substituents (): Fluorophenyl and trifluoroethyl groups in the analogue from increase electronegativity, which may improve metabolic stability by resisting oxidative degradation. Such groups are commonly used to optimize pharmacokinetics in drug design .
Hydroxypropyl Side Chain :
- The 2-hydroxypropyl moiety in the parent compound introduces a chiral center and hydroxyl group, which may contribute to hydrogen-bonding interactions with targets. Stereochemical configuration (R/S) could critically influence activity, though specific data are unavailable in the provided evidence.
Limitations in Available Data
Q & A
Q. How does the hydroxypropyl linker affect conformational flexibility and target binding?
Q. What are the potential metabolic liabilities of the furan and dihydropyridine moieties, and how can they be mitigated?
- Methodology : Perform in vitro CYP450 inhibition assays (e.g., human liver microsomes) to identify metabolic hotspots. Modify vulnerable sites via deuteration or fluorination. ’s predictive models for sulfonamide stability offer a parallel strategy .
Methodological Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
